Methyl-[1-(4-methyl-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester
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Overview
Description
Methyl-[1-(4-methyl-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester is a complex organic compound with interesting properties and applications. This compound, with its unique molecular structure, is significant in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Methyl-[1-(4-methyl-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester typically involves a multi-step synthetic route. The process starts with the preparation of the intermediate piperidine derivative, which is then reacted with the pyrimidine moiety. The final step involves the introduction of the methyl and tert-butyl ester groups under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve optimal yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to enhance efficiency and yield. The process parameters are meticulously controlled to ensure the consistency and quality of the product. Industrial methods may involve automated systems for precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl-[1-(4-methyl-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation reactions generally yield oxidized derivatives, while reduction reactions result in reduced forms of the compound. Substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Methyl-[1-(4-methyl-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester has a wide range of scientific research applications:
Chemistry: : Used as a building block for synthesizing more complex organic molecules.
Biology: : Investigated for its potential interactions with biological systems and its role in biochemical pathways.
Medicine: : Explored for its pharmacological properties, including potential therapeutic applications in treating various diseases.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which Methyl-[1-(4-methyl-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The precise molecular pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
When compared with similar compounds, Methyl-[1-(4-methyl-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester stands out due to its unique combination of structural features and functional groups. Similar compounds may include:
Pyrimidine derivatives: : Compounds with variations in the pyrimidine ring.
Piperidine derivatives: : Molecules with different substituents on the piperidine ring.
Carbamic acid esters: : Various esters with distinct ester groups and structural variations.
Properties
IUPAC Name |
tert-butyl N-methyl-N-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-12-6-9-17-14(18-12)20-10-7-13(8-11-20)19(5)15(21)22-16(2,3)4/h6,9,13H,7-8,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHECLASBYITEKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(CC2)N(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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